

# N-Propylsulfamide Sodium Salt: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-propylsulfamide*

Cat. No.: B180247

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## Abstract

**N-propylsulfamide** sodium salt (CAS No. 1642873-03-7) is a key organic intermediate primarily recognized for its role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.<sup>[1]</sup> This technical guide provides an in-depth overview of the structure, properties, and synthesis of **N-propylsulfamide** sodium salt. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its application in pharmaceutical manufacturing. Furthermore, this guide illustrates the synthetic workflow and the mechanism of action of its principal downstream product, Macitentan, through detailed diagrams.

## Chemical Structure and Identification

**N-propylsulfamide** sodium salt is the sodium salt of **N-propylsulfamide**. The structure consists of a propylamino group attached to a sulfamide group, with the acidic proton of the sulfamide nitrogen replaced by a sodium ion.

Chemical Structure:

Synonyms:

- Sulfamide, N-propyl-, sodium salt (1:1)[2][3]
- Sodium propyl(sulfamoyl)azanide[2][3]
- N-Propylsulfuric diamide-sodium[3][4]
- Macitentan Intermediate 2[3]

## Physicochemical and Spectroscopic Data

The properties of **N-propylsulfamide** sodium salt are summarized in the tables below. The sodium salt form offers enhanced solubility in aqueous and polar protic solvents compared to its parent compound, **N-propylsulfamide**.[1]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1642873-03-7	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> N <sub>2</sub> NaO <sub>2</sub> S	[1][2]
Molecular Weight	160.17 g/mol	[1]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	>250°C (decomposition)	[2]
Solubility	Freely soluble in water and DMSO; slightly soluble in ethanol	[2]
Purity (by HPLC)	≥99.0%	[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic Data	Predicted Values	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	~ 0.9 ppm (triplet, CH <sub>3</sub> ); ~ 1.5 ppm (sextet, CH <sub>2</sub> ); ~ 2.8 ppm (quartet, CH <sub>2</sub> )	[1]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	~ 11 ppm (CH <sub>3</sub> ); ~ 23 ppm (CH <sub>2</sub> ); ~ 45 ppm (CH <sub>2</sub> )	[1]
FT-IR (cm <sup>-1</sup> )	3400-3200 (N-H stretch); 2960-2850 (C-H stretch); 1350-1300 (S=O asymmetric stretch); 1160-1140 (S=O symmetric stretch)	[1]

## Synthesis and Purification

The synthesis of **N-propylsulfamide** sodium salt is a two-step process involving the preparation of the **N-propylsulfamide** precursor followed by its conversion to the sodium salt.

### Synthesis of **N-propylsulfamide**

A common method for the synthesis of **N-propylsulfamide** involves the reaction of n-propylamine with a sulfamoylating agent. One documented route utilizes chlorosulfonyl isocyanate and a benzyl protecting group strategy.[1]

#### Experimental Protocol: Synthesis of **N-propylsulfamide**

- Step 1: Formation of Benzyl N-(chlorosulfonyl)carbamate: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane) cooled to -35°C, slowly add chlorosulfonyl isocyanate. Maintain the temperature below -30°C during the addition.
- Step 2: Reaction with n-Propylamine: In a separate flask, prepare a solution of n-propylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane. Cool this solution to -50°C. Slowly add the n-propylamine solution to the reaction mixture from Step 1, maintaining the temperature below -45°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

- Step 3: Work-up and Deprotection: Wash the reaction mixture sequentially with water and dilute acid. The organic layer is then subjected to catalytic hydrogenation (e.g., using 10% Pd/C) in a suitable solvent like tetrahydrofuran to remove the benzyl protecting group.
- Step 4: Isolation: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude **N-propylsulfamide**. The product can be further purified by recrystallization.

## Formation of **N-propylsulfamide** Sodium Salt

The final step is the deprotonation of **N-propylsulfamide** with a sodium base to form the sodium salt.

### Experimental Protocol: Synthesis of **N-propylsulfamide** Sodium Salt

- Step 1: Dissolution: Dissolve the purified **N-propylsulfamide** in a suitable solvent, such as an ethanol-water mixture.
- Step 2: Neutralization: To this solution, add a stoichiometric amount of sodium hydroxide solution dropwise while monitoring the pH. The target pH should be around 8.0.[1]
- Step 3: Isolation and Purification: The resulting sodium salt can be isolated by evaporation of the solvent followed by crystallization from a suitable solvent like ethanol.[1] The final product should be dried under vacuum.

## Analytical Methods

The purity and identity of **N-propylsulfamide** sodium salt are typically confirmed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical specifications being  $\geq 99.0\%.$ [2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of the compound.[1]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.[\[1\]](#)

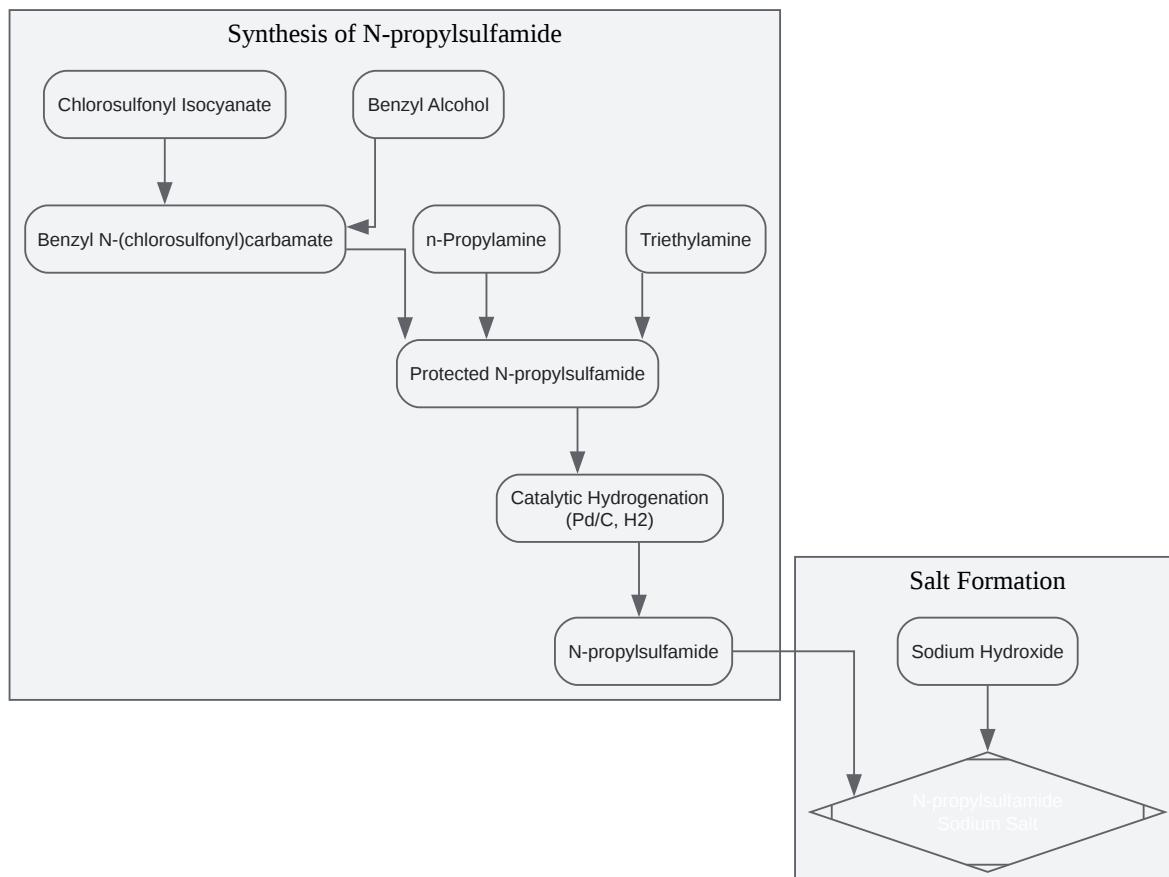
## Applications in Drug Development

The primary application of **N-propylsulfamide** sodium salt is as a crucial intermediate in the synthesis of Macitentan.[\[1\]](#) Macitentan is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation. It is used for the treatment of pulmonary arterial hypertension.

## Visualizations

### Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **N-propylsulfamide** sodium salt.

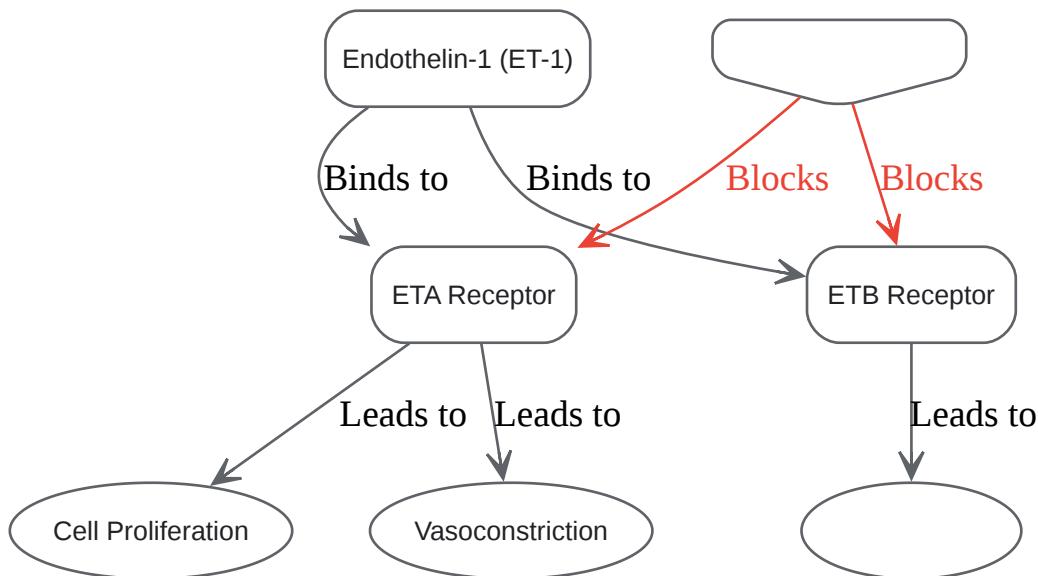


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Caption: Synthetic workflow for **N-propylsulfamide** sodium salt.

## Mechanism of Action of Macitentan

**N-propylsulfamide** sodium salt is a precursor to Macitentan. The following diagram illustrates the signaling pathway inhibited by Macitentan.

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Caption: Mechanism of action of Macitentan.

## Safety and Handling

**N-propylsulfamide** sodium salt is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

## Conclusion

**N-propylsulfamide** sodium salt is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Macitentan. Its synthesis is a well-defined process, and its physicochemical properties make it suitable for use in various reaction conditions. This guide provides a comprehensive overview for researchers and professionals involved in the synthesis and application of this important compound.

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